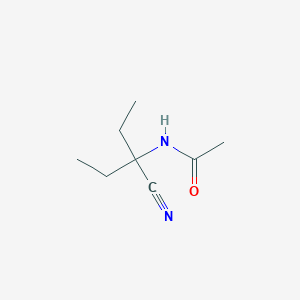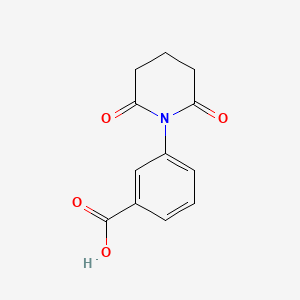![molecular formula C9H4ClN3S2 B2514340 3-[(4-氯-5H-1,2,3-二噻唑-5-亚基)氨基]苯甲腈 CAS No. 303146-09-0](/img/structure/B2514340.png)
3-[(4-氯-5H-1,2,3-二噻唑-5-亚基)氨基]苯甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile is a heterocyclic compound featuring a dithiazole ring fused with a benzene ring
科学研究应用
3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting serine proteases.
Medicine: Explored for its antitumor, antibacterial, and antifungal properties.
Industry: Utilized in the development of herbicides and other agrochemicals.
作用机制
Target of Action
The primary targets of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile are enzymes that are structurally related to serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell division .
Mode of Action
3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile interacts with its targets by acting as an inhibitor . It binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This interaction results in the inhibition of the enzyme’s activity .
Biochemical Pathways
The inhibition of serine proteases by 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile affects several biochemical pathways. The exact pathways and their downstream effects depend on the specific serine protease that is inhibited .
Result of Action
The molecular and cellular effects of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile’s action depend on the specific serine protease that is inhibited. In general, inhibition of serine proteases can lead to a decrease in the processes that these enzymes are involved in .
生化分析
Biochemical Properties
3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of enzymes structurally related to serine proteases . The dithiazole ring in this compound is responsible for its inhibitory activity, which can affect the function of enzymes involved in various metabolic pathways. This compound interacts with enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile has been shown to interact with proteins and other biomolecules, potentially altering their structure and function .
Cellular Effects
The effects of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of key signaling molecules, leading to altered cellular responses. Furthermore, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile can affect gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcription of specific genes. These changes in gene expression can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of biomolecules .
Molecular Mechanism
The molecular mechanism of action of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and proteins . By binding to the active sites of enzymes, it inhibits their catalytic activity, leading to a decrease in the production of specific metabolites. Additionally, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile can modulate gene expression by interacting with transcription factors or directly binding to DNA . These interactions can result in changes in the expression of genes involved in various cellular processes, ultimately affecting cell function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile can change over time due to its stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that the effects of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile on cellular function can persist, with some changes in cellular processes being observed even after the compound has degraded . These long-term effects may be due to lasting alterations in gene expression or protein function induced by the compound.
Dosage Effects in Animal Models
The effects of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile vary with different dosages in animal models . At low doses, this compound can exert beneficial effects by inhibiting specific enzymes or modulating cellular processes without causing significant toxicity. At higher doses, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and altered physiological functions . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can inhibit enzymes involved in key metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, by inhibiting serine proteases, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile can affect protein degradation and turnover, impacting overall cellular metabolism . Additionally, this compound may interact with cofactors such as ATP or NADH, further influencing metabolic pathways and energy production.
Transport and Distribution
The transport and distribution of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporter proteins, allowing it to reach its target sites within the cell. Once inside the cell, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile can bind to proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues or organelles can influence its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile plays a crucial role in its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors to modulate gene expression . Alternatively, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile may accumulate in the cytoplasm, where it can interact with enzymes and proteins involved in metabolic processes . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The dithiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines.
Substitution: The chlorine atom in the dithiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted dithiazole derivatives.
相似化合物的比较
Similar Compounds
- N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-2-amine
- N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-3-amine
- N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-4-amine
Uniqueness
Compared to these similar compounds, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile is unique due to its benzene ring, which can enhance its stability and reactivity.
属性
IUPAC Name |
3-[(4-chlorodithiazol-5-ylidene)amino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3S2/c10-8-9(14-15-13-8)12-7-3-1-2-6(4-7)5-11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOMGEKLHRCUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2C(=NSS2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/new.no-structure.jpg)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2514261.png)
![5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2514263.png)
![5-[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2514264.png)
![1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2514268.png)


![N-(3,4-dimethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2514271.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)
![N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2514275.png)


![N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide](/img/structure/B2514279.png)

